molecular formula C11H12BrN3O2S B1373278 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide CAS No. 1187385-77-8

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Cat. No.: B1373278
CAS No.: 1187385-77-8
M. Wt: 330.2 g/mol
InChI Key: NKTWKABVQQZWTC-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and an ethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-ethylbenzenesulfonamide under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is unique due to the combination of the bromine-substituted pyrazole ring and the ethylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTWKABVQQZWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674921
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-77-8
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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